5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine; dihydrochloride is a chemical compound with the molecular formula CHNO·2HCl. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the piperazine moiety enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development. This compound is primarily classified as a pharmaceutical intermediate and a potential therapeutic agent due to its interactions with cholinergic systems in the body .
The synthesis of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine typically involves cyclization reactions starting from semicarbazides or thiosemicarbazides. A common method employs dehydrating agents such as phosphorus oxychloride (POCl), which facilitates the formation of the oxadiazole ring under controlled temperature conditions.
The synthetic route can be summarized as follows:
In industrial settings, the synthesis may utilize automated reactors and continuous flow systems to optimize yield and purity while minimizing hazardous waste. This approach is essential for scaling up production for research or therapeutic applications .
The molecular structure of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine features a piperazine ring attached to an oxadiazole moiety. The oxadiazole ring contains two nitrogen atoms and one oxygen atom in its five-membered structure, contributing to its reactivity and biological properties.
Key structural data includes:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand its interaction with biological targets .
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine undergoes several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine involves its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in cholinergic neurotransmission.
Key points include:
Research indicates that this compound may exhibit anti-proliferative effects against certain cancer cell lines through modulation of cholinergic pathways .
The chemical stability of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine is influenced by environmental factors such as pH and temperature. It exhibits moderate stability under standard laboratory conditions but may degrade under extreme conditions or prolonged exposure to light.
Characterization techniques such as NMR spectroscopy and mass spectrometry provide insights into its purity and structural integrity .
5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine; dihydrochloride has several scientific applications:
The 1,3,4-oxadiazole ring system represents a privileged scaffold in modern drug discovery due to its versatile physicochemical properties and broad-spectrum biological activities. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom within its aromatic ring, conferring substantial metabolic stability, planarity, and hydrogen-bonding capabilities essential for target engagement. Recent reviews comprehensively document the pharmacological significance of 1,3,4-oxadiazole derivatives, highlighting their validated roles as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral agents [1] [5]. The structural robustness of this pharmacophore arises from its resonance energy (~167.4 kilojoules per mole), which enhances thermal stability and resistance to enzymatic degradation—critical attributes for drug bioavailability [7]. Clinically approved drugs incorporating this scaffold include the antibacterial agent Furamizole, the antihypertensive Tiodazosin, the antiviral Raltegravir, and the anticancer drug Zibotentan, underscoring its translational relevance [1] [7].
Table 1: Clinically Relevant 1,3,4-Oxadiazole Derivatives and Therapeutic Applications
Compound Name | Therapeutic Category | Biological Target/Activity | Structural Features | |
---|---|---|---|---|
Furamizole | Antibacterial | Gram-positive/negative bacteria | 5-Nitro-2-furyl substitution | |
Raltegravir | Antiviral | HIV integrase inhibition | N-Methylpyrimidinone linkage | |
Zibotentan | Anticancer | Endothelin A receptor antagonist | Sulfonamide-linked aryl group | |
Tiodazosin | Antihypertensive | α1-Adrenergic receptor blockade | Piperazine-quinazoline hybrid | |
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | Under investigation | Enzyme inhibition (e.g., acetylcholinesterase) | Thiophene-5-position substitution | [8] |
The 1,3,4-oxadiazole ring functions as a high-value bioisostere for ester and carboxylic acid functionalities, strategically deployed to mitigate metabolic liabilities while preserving target affinity. This bioisosteric replacement significantly reduces susceptibility to esterase-mediated hydrolysis—a common limitation of carboxylate-containing drugs—thereby extending plasma half-life [3]. The oxygen and nitrogen atoms within the ring establish directional hydrogen bonds with biological targets, mimicking carbonyl and hydroxyl interactions of carboxylic acids. This property is exemplified in α-glucosidase inhibitors where 1,3,4-oxadiazole derivatives form hydrogen bonds with catalytic residues (Asp214, Arg442) of the enzyme, achieving inhibitory constants (Ki) in the micromolar range [3].
Molecular topology analyses reveal that 1,3,4-oxadiazole exhibits a dipole moment (3.5–4.2 Debye) and polar surface area (40–50 Ų) comparable to carboxylic acids, facilitating membrane permeability without compromising aqueous solubility. Quantitative Structure-Activity Relationship studies demonstrate that electron-withdrawing substituents at the 5-position enhance this scaffold’s hydrogen bond-accepting capacity, directly correlating with improved inhibitory potency against enzymes like thymidylate synthase and histone deacetylase [5] [7].
Crystallographic and molecular docking studies illustrate that 1,3,4-oxadiazole derivatives engage targets through:
Table 2: Bioisosteric Equivalence of 1,3,4-Oxadiazole Versus Carboxylic Acid/Esters
Property | Carboxylic Acid | Ester | 1,3,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|---|
Metabolic Stability | Low (glucuronidation) | Low (esterase hydrolysis) | High | Extended plasma half-life |
pKa Range | 4.0–5.0 | N/A | Non-basic (pKa < 2) | Enhanced membrane permeability |
Hydrogen Bond Acceptor Sites | 2 | 2 | 3 (O, N1, N4) | Improved target affinity |
Dipole Moment (Debye) | 1.7–2.1 | 1.8–2.3 | 3.5–4.2 | Optimal orientation in binding pockets |
Log P Increase | Reference | Reference | +0.5–1.2 | Balanced hydrophilicity/lipophilicity |
Piperazine, a six-membered heterocycle containing two nitrogen atoms at para positions, serves as a versatile pharmacophore for optimizing drug-like properties. Its protonatable nitrogen atoms (pKa ~9.5 and ~5.5 for secondary and tertiary amines) enhance aqueous solubility under physiological conditions, particularly when formulated as dihydrochloride salts, while maintaining passive diffusion across biological membranes [6] [7]. In the context of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine, the piperazine moiety directly attaches to the oxadiazole’s 5-position, creating a semi-rigid conjugate that balances conformational flexibility with target specificity.
Pharmacokinetically, piperazine incorporation improves oral bioavailability by:
Conformational studies reveal that piperazine adopts chair or boat configurations depending on substitution patterns, with N-alkylation restricting flexibility to optimize binding geometry. This property is exploited in anticancer 1,3,4-oxadiazole-piperazine hybrids where N-substitution with 3,4-dichlorophenyl enhances topoisomerase inhibition (IC50 = 0.17 micromolar) through complementary hydrophobic contacts [6] [7].
The strategic fusion of 1,3,4-oxadiazole and piperazine generates a synergistic pharmacophore with enhanced target affinity and optimized physicochemical profiles. The electron-deficient oxadiazole ring and electron-rich piperazine nitrogen create an intramolecular charge transfer system that improves binding to polarized enzyme pockets, as evidenced by 25–50-fold higher potency compared to monosubstituted analogs [3] [7]. Molecular modeling of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine indicates that:
Table 3: Synergistic Effects in Oxadiazole-Piperazine Hybrids
Biological Target | Oxadiazole Contribution | Piperazine Contribution | Synergistic Outcome | |
---|---|---|---|---|
α-Glucosidase | Hydrogen bonding to catalytic aspartates | Ionic interaction with Arg312 | 18-fold lower IC50 vs. non-piperazine analogs | [3] |
Histone Deacetylase (HDAC8) | Zinc chelation via N4 | Hydrophobic enclosure in F152-L300 cavity | 90% inhibition at 10 nM concentration | [5] |
Cryptosporidium parvum | Unknown target engagement | Enhanced cell permeability | EC50 reduction from 2.1 to 0.17 micromolar | [6] |
Thymidine Phosphorylase | Competitive inhibition at phosphate site | Allosteric modulation via dimer interface | 7-fold selectivity over human platelet-derived factor | [7] |
Quantitative Structure-Activity Relationship models validate that the oxadiazole-piperazine architecture optimally satisfies Lipinski’s parameters:
Molecular docking simulations of 5-Piperazin-1-yl-1,3,4-oxadiazol-2-amine dihydrochloride demonstrate simultaneous occupancy in:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0